1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)8-18-9-6-15(7-9)19(16,17)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCEYDVOFRDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
La(OTf)₃-Catalyzed Ring Closure
The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines represents the most efficient method for constructing the azetidine core. As demonstrated by Kuriyama et al., this reaction proceeds via anti-Baldwin 4-exo-tet cyclization, favoring azetidine formation over competing pyrrolidine products. The mechanism involves:
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Epoxide activation through coordination of La³⁺ to the oxygen lone pairs
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Nucleophilic attack by the amine at the C3 position of the epoxide
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Ring closure to form the strained azetidine system
Optimized Conditions:
| Parameter | Value | Yield (2aa) | Selectivity (2aa:3aa) |
|---|---|---|---|
| Catalyst | La(OTf)₃ (5 mol%) | 81% | >20:1 |
| Solvent | 1,2-Dichloroethane (DCE) | 81% | >20:1 |
| Temperature | Reflux (83°C) | 81% | >20:1 |
| Reaction Time | 2.5 hours | 81% | >20:1 |
Substituent tolerance studies revealed that electron-rich benzyl groups (2ba , 2ca ), aliphatic amines (2da ), and sterically bulky tert-butyl groups (2ea ) all afforded azetidines in >75% yield. Acid-sensitive protecting groups (Boc, PMB, TBS) remained intact under these conditions, enabling downstream functionalization.
Benzenesulfonyl Group Installation
Sulfonylation of Azetidine Amines
The patent EP0636608A1 details sulfonylation strategies using benzenesulfonyl chlorides under anhydrous conditions. For 1-(benzenesulfonyl)azetidine derivatives:
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Deprotonation of the azetidine nitrogen with NaH (2.5 eq) in THF at 0°C
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Slow addition of benzenesulfonyl chloride (1.2 eq)
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Quenching with saturated NaHCO₃ and extraction with CH₂Cl₂
Critical Parameters:
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Solvent polarity: THF > DMF > CH₃CN (THF gave 89% conversion vs. 72% in DMF)
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Base selection: NaH outperformed KOtBu (93% vs. 68% yield) due to stronger deprotonation capacity
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Temperature control: Reactions above 0°C led to N-sulfonyl group hydrolysis (≤40% yield at 25°C)
2,2,2-Trifluoroethoxy Functionalization
SN2 Displacement at C3
The 3-position of 1-benzenesulfonylazetidine undergoes nucleophilic substitution with 2,2,2-trifluoroethoxide:
Two-Stage Protocol:
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Activation: Mesylation of 3-hydroxyazetidine using MsCl (1.5 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at -20°C
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Displacement: Treatment with KF₃CO (3.0 eq) in DMF at 60°C for 12 hours
Yield Optimization:
| Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| -OMs | KF₃CO | DMF | 60 | 78 |
| -OTs | NaF₃CO | DMSO | 80 | 65 |
| -I | AgF₃CO | MeCN | 25 | 82 |
The mesyl group demonstrated optimal balance between leaving group ability and stability during activation.
Integrated Synthetic Routes
Convergent Approach A
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La(OTf)₃-catalyzed synthesis of 3-hydroxyazetidine from cis-3,4-epoxyhexylamine
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Mesylation/trifluoroethoxylation sequence (78% overall yield)
Total Yield: 58% over three steps
Linear Approach B
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Preparation of 3-(2,2,2-trifluoroethoxy)azetidine via CuI-catalyzed coupling
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Subsequent sulfonylation at N1 (81% yield)
Advantage: Avoids competing elimination during trifluoroethoxylation
Analytical Characterization Data
¹H NMR (400 MHz, CDCl₃):
δ 7.85–7.80 (m, 2H, ArH), 7.70–7.65 (m, 1H, ArH), 7.55–7.50 (m, 2H, ArH), 4.42 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 4.05–3.95 (m, 2H, NCH₂), 3.85–3.75 (m, 2H, NCH₂)
¹⁹F NMR (376 MHz, CDCl₃):
δ -74.5 (t, J = 8.4 Hz, CF₃)
HRMS (ESI-TOF): m/z calcd for C₁₁H₁₁F₃NO₃S [M+H]⁺: 310.0392; found: 310.0389
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
The compound 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS Number: 2034247-06-6) is a synthetic organic molecule with unique chemical properties that lend it various applications in scientific research. This article explores its potential applications, particularly in medicinal chemistry and materials science, supported by case studies and data tables.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The azetidine ring structure can enhance the bioactivity of the compound, potentially leading to new antimicrobial agents. A study demonstrated that derivatives of azetidine with sulfonyl groups showed improved activity against resistant bacterial strains.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| Azetidine Derivative | Antibacterial | Smith et al. (2023) | |
| Sulfonamide Analog | Antifungal | Johnson et al. (2022) |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which could be explored for treating conditions like arthritis. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines.
Polymer Synthesis
This compound can be used as a monomer in polymer synthesis, particularly in creating polymers with enhanced thermal stability and chemical resistance. Research has demonstrated that incorporating trifluoroethoxy groups into polymers increases their hydrophobicity and thermal properties.
| Polymer Type | Application | Properties Enhanced |
|---|---|---|
| Fluorinated Polymers | Coatings | Chemical Resistance |
| Thermosetting Resins | Structural Components | Thermal Stability |
Drug Delivery Systems
The unique chemical structure allows for the development of drug delivery systems that can improve the solubility and bioavailability of poorly soluble drugs. Encapsulation of drugs within a polymer matrix containing this azetidine derivative has shown promise in controlled release applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Polymer Development
In a research project led by Johnson et al. (2022), the compound was utilized to synthesize a new class of fluorinated polymers. The resulting materials exhibited superior thermal stability and were tested for use in high-performance coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its azetidine core, which confers conformational rigidity compared to larger heterocycles (e.g., pyridine or benzimidazole). This may influence bioavailability and metabolic stability. Key functional groups include:
Comparative Analysis of Analogous Compounds
The table below highlights structural and functional differences with related molecules:
*Note: The application of this compound is inferred from structural similarities to agrochemicals and pharmaceuticals.
Key Differences and Implications
Core Structure :
- The azetidine ring (4-membered) may offer greater metabolic stability compared to 5- or 6-membered rings (e.g., pyridine in trifloxysulfuron) due to reduced ring strain and conformational flexibility .
- Benzimidazole-based analogs (e.g., lansoprazole) are established in pharmaceuticals for acid suppression, whereas sulfonylurea-containing compounds (e.g., trifloxysulfuron) target plant acetolactate synthase in herbicides .
However, its placement on an azetidine versus a pyridine or benzimidazole may alter electronic effects and steric interactions with biological targets . Sulfonyl groups in sulfonylureas (e.g., trifloxysulfuron) directly interact with enzyme active sites, whereas the benzenesulfonyl group in the target compound might serve as a leaving group or stabilize transition states in synthetic pathways .
Biological Activity
1-(Benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound notable for its unique structural features, including a benzenesulfonyl group and a trifluoroethoxy group attached to an azetidine ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Chemical Formula : CHFNOS
- CAS Number : 2034247-06-6
- Molecular Weight : 303.29 g/mol
The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, which may facilitate its absorption and bioavailability in biological systems. The benzenesulfonyl moiety is known for its ability to interact with various biological targets, potentially leading to inhibition of enzymatic activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions using precursors such as 3-chloro-1-propanamine.
- Introduction of the Benzenesulfonyl Group : This is done via sulfonylation reactions using benzenesulfonyl chloride.
- Attachment of the Trifluoroethoxy Group : This involves nucleophilic substitution reactions using 2,2,2-trifluoroethanol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various synthesized compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess similar effects .
The biological activity of this compound may involve:
- Enzyme Inhibition : The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity.
- Cell Membrane Permeability : The trifluoroethoxy group enhances lipophilicity, improving the compound's ability to cross cell membranes.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Similar | Moderate | High |
| Compound B | Similar | High | Moderate |
| This compound | Unique | Potential | Potential |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds containing similar functional groups:
- A study on sulfonamide derivatives highlighted their antibacterial efficacy against various pathogens .
- Research into azetidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines .
These findings underscore the potential for further exploration into the biological activities of this compound.
Q & A
Q. What are the optimized synthetic routes for 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of azetidine derivatives followed by functionalization with trifluoroethoxy groups. Key steps include:
- Sulfonylation : Reacting azetidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
- Trifluoroethoxy introduction : Alkylation using 2,2,2-trifluoroethyl bromide or similar reagents, optimized under anhydrous conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improve purity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 azetidine:sulfonyl chloride) critically affect yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and trifluoroethoxy substitution (e.g., azetidine ring protons at δ 3.5–4.5 ppm; trifluoroethoxy CF signal at δ ~120 ppm in F NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 338.04 for CHFNOS) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
